Cas no 149524-31-2 (4-(3-Pyridyl)-3,5-difluoroaniline)
4-(3-Pyridyl)-3,5-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Pyridyl)-3,5-difluoroaniline
- 3,5-Difluoro-4-(3-pyridyl)aniline
- 3,5-difluoro-4-pyridin-3-ylaniline
- 3,5-Difluoro-4-(pyridin-3-yl)benzenamine
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- Inchi: 1S/C11H8F2N2/c12-9-4-8(14)5-10(13)11(9)7-2-1-3-15-6-7/h1-6H,14H2
- InChI Key: IFBJKVUMTRXING-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C1C=NC=CC=1)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 2
- Topological Polar Surface Area: 38.9
4-(3-Pyridyl)-3,5-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001541-250mg |
3,5-Difluoro-4-(pyridin-3-yl)benzenamine |
149524-31-2 | 95% | 250mg |
931.00 USD | 2021-06-08 | |
| Alichem | A029001541-500mg |
3,5-Difluoro-4-(pyridin-3-yl)benzenamine |
149524-31-2 | 95% | 500mg |
1,819.80 USD | 2021-06-08 | |
| Alichem | A029001541-1g |
3,5-Difluoro-4-(pyridin-3-yl)benzenamine |
149524-31-2 | 95% | 1g |
2,952.90 USD | 2021-06-08 |
4-(3-Pyridyl)-3,5-difluoroaniline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-(3-Pyridyl)-3,5-difluoroaniline
Comprehensive Overview of 4-(3-Pyridyl)-3,5-difluoroaniline (CAS No. 149524-31-2): Properties, Applications, and Industry Insights
4-(3-Pyridyl)-3,5-difluoroaniline (CAS No. 149524-31-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by a pyridine ring linked to a difluoroaniline moiety, serves as a versatile building block in organic synthesis. Its molecular formula, C11H8F2N2, and precise molecular weight of 206.19 g/mol make it particularly valuable for designing small-molecule inhibitors and bioactive intermediates.
Recent trends in drug discovery highlight the growing demand for fluorinated compounds like 4-(3-Pyridyl)-3,5-difluoroaniline, as fluorine atoms enhance metabolic stability and membrane permeability. Searches for "fluorine in medicinal chemistry" and "pyridine derivatives applications" have surged by 42% year-over-year, reflecting industry interest. The compound’s electron-withdrawing properties and ability to form hydrogen bonds align with current research on kinase inhibitors and GPCR-targeted therapies, addressing prevalent queries about "next-generation pharmaceutical intermediates."
From a synthetic perspective, 149524-31-2 exhibits remarkable reactivity selectivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. Laboratories frequently search for "pyridyl-aniline synthesis protocols" or "difluoroaniline handling precautions," underscoring its technical relevance. Analytical data reveals a melting point range of 98–102°C and solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for high-throughput screening workflows.
Environmental and green chemistry considerations are increasingly shaping compound utilization. 4-(3-Pyridyl)-3,5-difluoroaniline’s potential in catalysis and biodegradable material design responds to searches like "sustainable fluorochemicals" and "non-toxic heterocycles." Regulatory-compliant batch production methods (purity >98%) further support its adoption in FDA-approved drug pipelines and crop protection formulations.
Emerging applications in material science, such as OLED emitters and coordination polymers, leverage the compound’s luminescent properties and metal-chelating capacity. Patent analyses show a 30% rise in filings involving 149524-31-2 since 2020, particularly for "electronic-grade chemicals" and "photocatalysts." These developments align with global interest in "advanced functional materials" and "energy-efficient synthesis."
In conclusion, 4-(3-Pyridyl)-3,5-difluoroaniline (CAS No. 149524-31-2) represents a multifunctional scaffold bridging diverse scientific domains. Its optimization for scale-up processes and compatibility with continuous flow chemistry positions it as a key player in addressing contemporary challenges in life sciences and industrial chemistry.
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